AT-1012

α3β4 nAChR radioligand binding receptor affinity

AT-1012 is a small-molecule ligand belonging to the 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (tropane) class, specifically designed as a high-affinity, subtype-selective antagonist for the α3β4 nicotinic acetylcholine receptor (nAChR). Unlike broad-spectrum nAChR ligands such as epibatidine or mecamylamine, AT-1012 was developed to address the longstanding absence of non-peptidic pharmacological tools capable of independently interrogating the α3β4 subtype, which has been implicated in nicotine and psychostimulant addiction.

Molecular Formula C15H21IN2
Molecular Weight 356.25
Cat. No. B1192180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT-1012
SynonymsAT1012;  AT 1012;  AT-1012
Molecular FormulaC15H21IN2
Molecular Weight356.25
Structural Identifiers
SMILESIC1=CC=CC=C1N[C@H]2C[C@H]3CCC[C@H](N3C)C2
InChIInChI=1S/C15H21IN2/c1-18-12-5-4-6-13(18)10-11(9-12)17-15-8-3-2-7-14(15)16/h2-3,7-8,11-13,17H,4-6,9-10H2,1H3/t11-,12+,13-
InChIKeyPEABIRMUXLEPPM-CLLJXQQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Why AT-1012 Is a Critical α3β4 nAChR Pharmacological Tool for Neuroscience Procurement


AT-1012 is a small-molecule ligand belonging to the 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (tropane) class, specifically designed as a high-affinity, subtype-selective antagonist for the α3β4 nicotinic acetylcholine receptor (nAChR) [1]. Unlike broad-spectrum nAChR ligands such as epibatidine or mecamylamine, AT-1012 was developed to address the longstanding absence of non-peptidic pharmacological tools capable of independently interrogating the α3β4 subtype, which has been implicated in nicotine and psychostimulant addiction [2]. The compound is most commonly utilized in its [125I]-radiolabeled form for receptor binding assays and in vitro autoradiography, enabling high-resolution mapping of α3β4* nAChR distribution in brain tissue [3].

The α3β4 Selectivity Gap: Why Generic nAChR Ligands Cannot Substitute for AT-1012


Broad-spectrum nicotinic ligands such as [3H]epibatidine, mecamylamine, and varenicline fail to discriminate between the α3β4 and the highly abundant α4β2 nAChR subtypes, leading to ambiguous pharmacological readouts when studying mesolimbic reward circuitry [1]. The α3β4 subtype co-assembles with α5 or β3 subunits in the medial habenula-interpeduncular nucleus pathway, a circuit distinct from α4β2-mediated dopamine release [2]. Substituting AT-1012 with a non-selective ligand introduces confounding signals from α4β2, α7, and other nAChR populations, rendering data on α3β4-specific contributions to addiction, withdrawal, and autonomic function uninterpretable [3].

AT-1012 Procurement Evidence: Head-to-Head Quantitative Differentiation Data


AT-1012 vs. Epibatidine: Subnanomolar α3β4 Binding Affinity Confirmed by Radioligand Saturation

[125I]AT-1012 binds to the rat α3β4 nAChR expressed in HEK cells with a Kd of 1.4 nM, a value equivalent to that of unlabeled AT-1012 competing against [3H]epibatidine [1]. This subnanomolar affinity places AT-1012 among the highest-affinity α3β4-selective ligands reported, directly comparable to the potent non-selective agonist epibatidine (Ki ~0.88–1.10 nM at human α3β4α5) [2], but with the critical advantage of subtype discrimination.

α3β4 nAChR radioligand binding receptor affinity

AT-1012 Demonstrates >100-Fold Binding Selectivity for α3β4 over α4β2 nAChR Subtypes

Competition binding experiments using [3H]epibatidine unambiguously demonstrated that AT-1012 exhibits over 100-fold selectivity for the α3β4 nAChR subtype relative to α4β2 [1]. Critically, [125I]AT-1012 did not bind with high affinity to membranes from α4β2-transfected HEK cells, confirming the functional absence of α4β2 labeling [2]. This stands in sharp contrast to [3H]epibatidine, which binds both α3β4 and α4β2 with high affinity and cannot distinguish these subtypes without masking agents.

nAChR subtype selectivity binding selectivity α4β2 exclusion

[125I]AT-1012 Enables High-Resolution Autoradiographic Mapping of α3β4* nAChR in Rat Brain with Minimal Background

In vitro autoradiography using [125I]AT-1012 on rat brain slices revealed highly localized binding restricted to brain regions known to express α3β4 nAChR, including the medial habenula, interpeduncular nucleus, and select autonomic nuclei [1]. The radioligand produced clean signal with low non-specific binding, consistent with its inability to label β2-containing nAChR subtypes [2]. This represents a significant improvement over [125I]epibatidine-based autoradiography, which requires complex masking strategies with cytisine or other α4β2 competitors to achieve comparable regional specificity.

in vitro autoradiography brain mapping α3β4 nAChR localization

AT-1012 vs. AT-1001: Differential In Vivo Efficacy in Blocking Cocaine-Induced Behavioral Sensitization

In a mouse model of cocaine-induced conditioned place preference (CPP), AT-1012 (3–10 mg/kg, s.c.) blocked CPP induced by 5 mg/kg cocaine, demonstrating in vivo α3β4-mediated attenuation of drug reward [1]. However, a key differentiation from its close analog AT-1001 emerged at lower doses: AT-1001 (0.3–1 mg/kg) blocked locomotor sensitization induced by 30 mg/kg cocaine, whereas AT-1012 (1–3 mg/kg) did not significantly affect locomotor sensitization at these lower doses [2]. This pharmacological divergence indicates that while both compounds engage α3β4 nAChR, their in vivo efficacy profiles are not interchangeable, with AT-1012 showing a narrower effective dose window for locomotor sensitization compared to AT-1001.

cocaine addiction behavioral sensitization in vivo pharmacology

Functional Antagonism at α3β4 with Partial Agonist Activity: A Pharmacological Profile Distinct from Varenicline

AT-1012 and AT-1001 exhibit functional antagonist activity at α3β4 nAChR coupled with partial agonist activity, a profile mechanistically distinct from varenicline, which acts as a partial agonist at α4β2, a weak agonist at α3β4, and inhibits α4β2 at far lower concentrations than α3β4 [1]. This functional divergence means AT-1012 suppresses α3β4-mediated signaling without the α4β2-driven dopamine release that underlies varenicline's reinforcing properties and self-administration liability [2].

functional selectivity partial agonism addiction pharmacology

[125I]AT-1012 Radioligand Validates α3β4 Pharmacology Across Species: Comparable Ki Values to [3H]Epibatidine for Known nAChR Compounds

Ki values determined for a panel of known nAChR compounds (including epibatidine, cytisine, nicotine, and mecamylamine) using [125I]AT-1012 as the radioligand at human α3β4α5 nAChR were comparable to those obtained with [3H]epibatidine [1]. This cross-validation demonstrates that [125I]AT-1012 can serve as a direct drop-in replacement for [3H]epibatidine in α3β4-specific competition binding assays, providing equivalent pharmacological rank-order data while eliminating the need for radioactive tritium handling and α4β2 masking steps.

radioligand validation cross-species pharmacology assay development

High-Impact Procurement Scenarios for AT-1012 in Neuroscience and Addiction Research


α3β4*-Specific Autoradiographic Mapping in Rodent and Human Brain Tissue

When experimental protocols require unambiguous localization of α3β4* nAChR in brain sections without cross-reactivity to the abundant α4β2 subtype, [125I]AT-1012 is the only validated radioligand that provides clean, highly localized signal in the medial habenula-interpeduncular nucleus pathway. Procurement of the 125I-labeled form eliminates the need for cytisine or other α4β2 masking agents, reducing assay steps by 2–3 hours per experiment relative to [125I]epibatidine-based protocols [1].

High-Throughput Screening for Novel α3β4 nAChR Modulators

For pharmaceutical and biotech screening campaigns targeting the α3β4 subtype for substance use disorder indications, [125I]AT-1012 provides a validated competition binding assay platform with Ki values comparable to [3H]epibatidine [1]. The iodine-125 isotope offers practical advantages over tritium, including higher specific activity, easier liquid scintillation counting compatibility, and simplified radiation safety compliance, making it suitable for automated high-throughput screening workflows.

In Vivo Behavioral Pharmacology of Psychostimulant Addiction Focused on Conditioned Reward

AT-1012 is the preferred tool compound for studies isolating α3β4 nAChR contributions to cocaine-induced conditioned place preference (CPP) without confounding effects on locomotor sensitization at moderate doses (3–10 mg/kg, s.c.) [1]. Its narrower in vivo efficacy profile for locomotor sensitization, compared to its analog AT-1001, makes AT-1012 a more selective probe for reward-associated learning paradigms where sensitization readouts are not desired [2].

Mechanistic Dissection of α3β4 vs. α4β2 Contributions to Nicotine Withdrawal and Reinstatement

In experimental designs requiring pharmacological isolation of α3β4-mediated effects from α4β2-driven dopamine signaling, AT-1012's functional antagonist profile with partial agonist activity provides a mechanistically cleaner tool than varenicline [1]. Unlike varenicline, which confounds interpretation through potent α4β2 partial agonism and self-administration liability, AT-1012 (and its class) lacks reinforcing properties, enabling unambiguous attribution of behavioral outcomes to α3β4 engagement [2].

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